Scientific Field: Analytical and Bioanalytical Chemistry
Summary of Application: Ethyl fluoroacetate is used in a novel procedure developed for the determination of fluoroacetic acid (FAA) in water and biological samples.
Results or Outcomes: The detection limits for FAA in water, blood plasma, and organ homogenates are 0.001 μg mL −1, 0.01 μg mL −1, and 0.01 μg g −1, respectively.
Scientific Field: Organic Chemistry
Summary of Application: Ethyl fluoroacetate is used in the synthesis of 4-deoxy-4-fluoro-muscarines.
Results or Outcomes: The outcomes of these syntheses are the production of 4-deoxy-4-fluoro-muscarines and ethyl (diethoxyphosphoryl)fluoroacetate .
Scientific Field: Material Science and Engineering
Summary of Application: Ethyl fluoroacetate is used in the development of an ammonolysis-based microencapsulation process .
Results or Outcomes: The outcome of this process is the production of microcapsules.
Summary of Application: Ethyl fluoroacetate is used in the synthesis of various fluorinated compounds .
Results or Outcomes: The outcome of these syntheses is the production of various fluorinated compounds .
Ethyl fluoroacetate is an organic compound characterized by the chemical formula CHFO. It is an ester formed from fluoroacetic acid and ethanol, notable for its fluorine substituents which impart unique chemical properties. This compound is a colorless liquid with a fruity odor and is soluble in organic solvents. Ethyl fluoroacetate is recognized for its potential applications in various fields, including medicinal chemistry and agricultural science, due to its reactivity and biological activity.
In synthetic chemistry, ethyl fluoroacetate serves as a versatile reagent for the synthesis of various fluorinated compounds. For example, it can be converted into α-fluoroacrylates through reactions with zinc carbenoids . Additionally, it can participate in Darzens reactions to form fluorinated epoxides when reacted with ketones .
Ethyl fluoroacetate exhibits significant biological activity, particularly as a neurotoxin. It acts as an inhibitor of the Krebs cycle by inhibiting key enzymes, leading to metabolic disruptions in organisms. Its toxicity has been documented in various studies, indicating that it can cause convulsions and other neurological effects in animal models . The compound's ability to penetrate biological membranes efficiently further enhances its toxicity profile.
Several methods exist for synthesizing ethyl fluoroacetate:
These methods enable the production of ethyl fluoroacetate with varying degrees of purity and yield.
Ethyl fluoroacetate finds applications across multiple domains:
Interaction studies have demonstrated that ethyl fluoroacetate interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its role as a competitive inhibitor of enzymes such as aconitase has been highlighted in research focusing on metabolic inhibition . Additionally, studies involving radiolabeled forms of ethyl fluoroacetate have shown its rapid uptake and conversion into metabolites within biological systems, emphasizing its potential as a tracer in metabolic studies .
Several compounds share structural similarities with ethyl fluoroacetate, each possessing unique properties:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methyl fluoroacetate | CHFO | Less toxic than ethyl variant; used similarly |
Fluoromethyl acetate | CHFO | Contains a fluoromethyl group; different reactivity |
Ethyl chloroacetate | CHClO | Chlorine instead of fluorine; less reactive |
Ethyl fluoroacetate stands out due to its enhanced biological activity stemming from the presence of fluorine atoms. This substitution not only increases lipophilicity but also modifies its interaction with biological macromolecules compared to non-fluorinated esters. Its ability to act as both a synthetic intermediate and a neurotoxin further emphasizes its unique position among similar compounds.
Nuclear magnetic resonance spectroscopy provides definitive structural identification of ethyl fluoroacetate through characteristic spectral signatures across multiple nuclei. The compound exhibits diagnostic resonances that enable unambiguous identification and purity assessment [1] [2] [3] [4].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The ¹H nuclear magnetic resonance spectrum of ethyl fluoroacetate recorded in deuterated chloroform reveals three distinct multipicity patterns characteristic of the ester functional group architecture [1] [3]. The ethyl ester moiety produces a characteristic quartet centered at 4.84 parts per million, attributed to the diastereotopic methylene protons adjacent to the electronegative oxygen atom. The electron-withdrawing effect of the ester carbonyl and the vicinal fluorine atom contributes to the downfield chemical shift of these protons [1] [3].
The fluorinated methylene unit generates a distinctive doublet resonance at 4.28 parts per million, demonstrating the characteristic coupling between the methylene protons and the vicinal fluorine nucleus. This coupling pattern serves as a diagnostic fingerprint for the presence of the fluoroacetate functionality [1] [3]. The methyl protons of the ethyl group appear as a triplet at 1.32 parts per million, exhibiting the expected three-bond coupling with the adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characteristics
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through the observation of carbon-fluorine coupling patterns [5]. The carbonyl carbon appears significantly downfield due to the electron-withdrawing influence of both the oxygen and fluorine substituents. The fluorinated carbon exhibits characteristic one-bond carbon-fluorine coupling, typically ranging from 150-250 hertz, which serves as a definitive identification marker for the fluoroacetate substructure [5] [6].
The ethyl ester carbons display typical chemical shifts for aliphatic carbons bonded to oxygen, with the methylene carbon appearing more downfield than the terminal methyl carbon due to the oxygen substitution effect [5]. The coupling patterns between carbon and fluorine nuclei provide detailed information about the molecular connectivity and stereochemical environment.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Fingerprinting
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting and quantifying fluorinated compounds [2] [4]. The fluorine nucleus in ethyl fluoroacetate exhibits high sensitivity due to its favorable magnetogyric ratio and absence of quadrupolar interactions [7]. The fluorine resonance appears as a characteristic signal that provides information about the electronic environment and molecular dynamics.
The chemical shift of the fluorine nucleus is highly sensitive to the local electronic environment, making ¹⁹F nuclear magnetic resonance particularly valuable for structural identification and purity assessment [2] [4]. The coupling patterns observed between fluorine and adjacent nuclei provide detailed information about molecular connectivity and conformational preferences.
Mass spectrometry provides detailed structural information through characteristic fragmentation pathways that reflect the molecular architecture and bonding patterns of ethyl fluoroacetate [8] [9]. Under electron ionization conditions, the compound exhibits reproducible fragmentation patterns that enable confident identification and structural elucidation.
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 106, corresponding to the intact molecular formula C₄H₇FO₂ [8] [9]. The molecular ion exhibits moderate stability under electron ionization conditions, indicating reasonable structural integrity of the fluorinated ester framework. The base peak occurs at mass-to-charge ratio 29, representing the most abundant fragment ion under standard ionization conditions [8] [9].
Alpha-Cleavage Fragmentation Pathways
The predominant fragmentation mechanism involves alpha-cleavage adjacent to the carbonyl group, generating characteristic acylium and alkyl fragments [8] [9]. The loss of the fluoromethyl group (45 atomic mass units) produces a significant fragment at mass-to-charge ratio 61, attributed to the ethyl ester portion of the molecule. This fragmentation pathway reflects the relative stability of the acylium ion compared to the fluorinated alkyl radical [8] [9].
The complementary fragmentation involves loss of the ethoxy group (45 atomic mass units), generating fragments characteristic of the fluoroacetyl moiety. The fluorinated methylene fragment appears at mass-to-charge ratio 33, demonstrating the characteristic behavior of fluorinated alkyl groups under electron ionization conditions [8] [9].
Secondary Fragmentation and Rearrangement Processes
Secondary fragmentation processes generate smaller fragments through further decomposition of primary fragment ions [8] [9]. The fragment at mass-to-charge ratio 27 likely corresponds to acetyl or ethyl species formed through hydrogen rearrangement processes. The presence of multiple fragmentation pathways provides comprehensive structural information and enhances confidence in molecular identification [8] [9].
The fragmentation pattern exhibits similarities to related ester compounds but displays unique characteristics attributable to the fluorine substitution. The electron-withdrawing effect of fluorine influences the stability and fragmentation behavior of adjacent bonds, creating distinctive spectral signatures for identification purposes [8] [9].
Ethyl fluoroacetate demonstrates moderate thermal stability under ambient conditions but undergoes characteristic decomposition processes at elevated temperatures [10] [11] [12]. The compound exhibits a boiling point of 392.5 Kelvin (119.3 degrees Celsius) at standard atmospheric pressure, indicating reasonable thermal stability for routine handling and storage [10] [13].
Thermochemical Properties and Energetics
The enthalpy of combustion for liquid ethyl fluoroacetate has been experimentally determined as -2105 kilojoules per mole, providing fundamental thermodynamic data for the compound [10] [13]. The enthalpy of vaporization measured at 288 Kelvin equals 41.9 kilojoules per mole, indicating moderate intermolecular interactions in the liquid phase [10] [13].
Theoretical calculations using the Joback estimation method predict a standard enthalpy of formation for gaseous ethyl fluoroacetate of -566.80 kilojoules per mole [14]. The corresponding standard Gibbs free energy of formation is estimated at -445.93 kilojoules per mole, indicating thermodynamic stability under standard conditions [14]. The heat capacity of the gaseous compound at 366 Kelvin is calculated as 137.88 joules per mole per Kelvin [14].
Decomposition Pathways and Mechanisms
Thermal decomposition of ethyl fluoroacetate follows predictable pathways characteristic of fluorinated esters [15] [16] [17] [18]. The primary decomposition mechanism involves elimination of hydrogen fluoride through a four-center transition state, similar to the behavior observed in related fluorinated compounds [15]. This process typically occurs at temperatures above 400 degrees Celsius under controlled conditions.
The decomposition generates hydrogen fluoride gas, carbon monoxide, carbon dioxide, and various organic fragments as primary products [11] [12]. The formation of hydrogen fluoride represents a significant safety consideration, as this species exhibits high reactivity and corrosive properties. Secondary decomposition pathways may involve oxidation reactions leading to the formation of additional carbon oxides and fluorinated organic species [11] [12].
Stability Under Storage Conditions
Under normal storage conditions, ethyl fluoroacetate maintains chemical stability when protected from moisture, heat, and incompatible materials [19] [11] [12]. The compound should be stored in cool, well-ventilated areas away from sources of ignition due to its flammable nature. The flash point of approximately 30 degrees Celsius requires appropriate handling precautions to prevent accidental ignition [19] [11] [12].
Chemical stability is maintained under anhydrous conditions, but the compound undergoes hydrolysis in the presence of water, particularly under acidic or basic conditions [20] [21]. This hydrolytic instability necessitates storage under dry conditions and careful exclusion of atmospheric moisture during handling procedures [19] [11] [12].
Flammable;Acute Toxic;Environmental Hazard